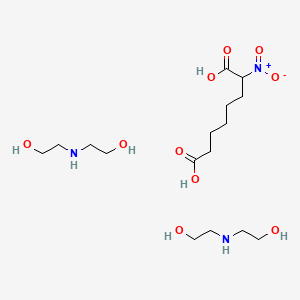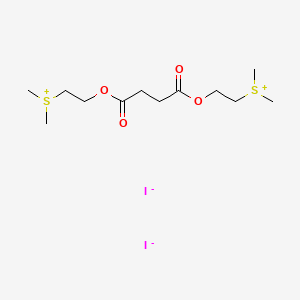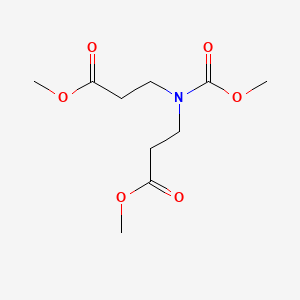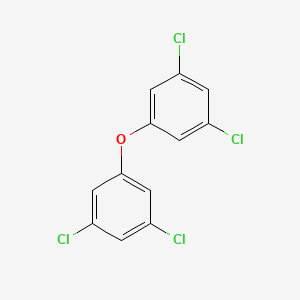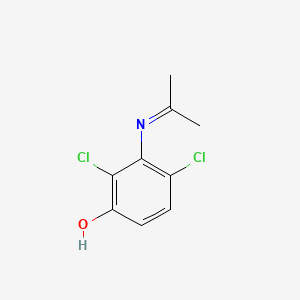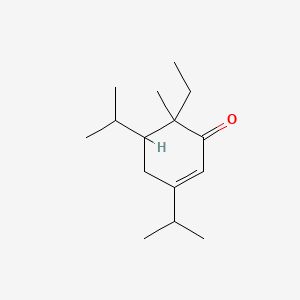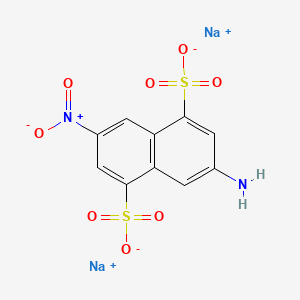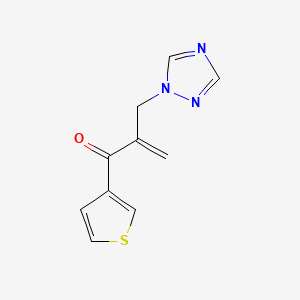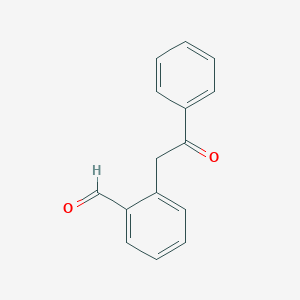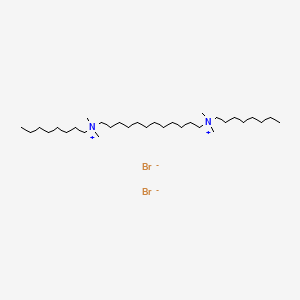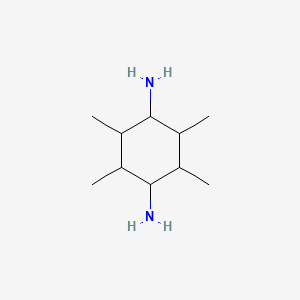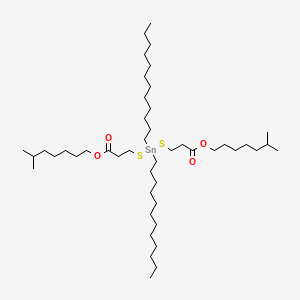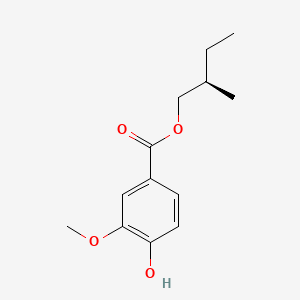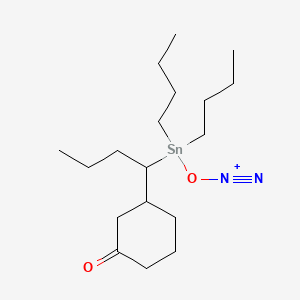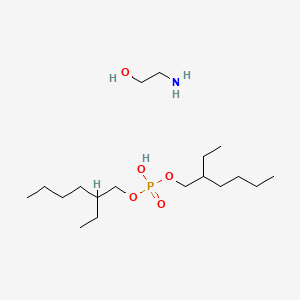
Einecs 294-567-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 294-567-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory frameworks within the European Union.
Métodos De Preparación
The synthetic routes and reaction conditions for Einecs 294-567-3 can vary depending on the desired purity and application. Industrial production methods often involve multi-step synthesis processes that include:
Initial Synthesis: The starting materials are reacted under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as distillation, crystallization, or chromatography.
Final Synthesis: The purified intermediates are further reacted to form the final product, this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Einecs 294-567-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Einecs 294-567-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in biological studies.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 294-567-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Einecs 294-567-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 294-567-4: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Einecs 294-567-5: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties that make it suitable for various applications .
Propiedades
Número CAS |
91731-99-6 |
|---|---|
Fórmula molecular |
C18H42NO5P |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-aminoethanol;bis(2-ethylhexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C2H7NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;3-1-2-4/h15-16H,5-14H2,1-4H3,(H,17,18);4H,1-3H2 |
Clave InChI |
QLPAUYNUTUADDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


